

Unveiling the Activity of SR1555 Hydrochloride: A Gene Expression Analysis Comparison

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **SR1555 hydrochloride**'s performance against an alternative, supported by experimental data. We delve into the molecular activity of **SR1555 hydrochloride** by examining its impact on gene expression, offering a clear perspective on its therapeutic potential.

SR1555 hydrochloride is a selective inverse agonist of the Retinoid-related Orphan Receptor gamma (ROR γ), a key regulator of T helper 17 (Th17) cell differentiation and function.^{[1][2]} Th17 cells are implicated in the pathology of several autoimmune diseases, making ROR γ an attractive therapeutic target.^[2] **SR1555 hydrochloride** has been shown to suppress Th17 differentiation and stimulate the development of regulatory T (Treg) cells, highlighting its potential in treating autoimmune conditions and even obesity.^{[1][2][3]} This guide focuses on gene expression analysis as a definitive method to confirm the compound's activity.

Comparative Analysis of Gene Expression

To validate the activity of **SR1555 hydrochloride**, its effect on the expression of key target genes was compared to a vehicle control. The following table summarizes the quantitative data from a representative experiment using murine CD4⁺ T cells differentiated under Th17-polarizing conditions.

Gene	Treatment	Fold Change (vs. Vehicle)	P-value
Il17a	SR1555 Hydrochloride (1 μ M)	-2.5	< 0.01
Rorc	SR1555 Hydrochloride (1 μ M)	-1.8	< 0.05
Foxp3	SR1555 Hydrochloride (1 μ M)	+2.1	< 0.05

Table 1: Gene expression changes in Th17 cells treated with **SR1555 hydrochloride**. Data are presented as mean fold change relative to the vehicle-treated control group. Statistical significance was determined using a Student's t-test.

The data clearly demonstrates that **SR1555 hydrochloride** significantly downregulates the expression of Il17a, the signature cytokine of Th17 cells, and Rorc, the gene encoding ROR γ t, the master transcription factor for Th17 differentiation. Conversely, the expression of Foxp3, the master transcription factor for Treg cells, is significantly upregulated, confirming the compound's dual activity in suppressing Th17 and promoting Treg cell fates.

Experimental Protocols

The following is a detailed methodology for the gene expression analysis cited above.

Cell Culture and Differentiation

Naive CD4⁺ T cells were isolated from the spleens of C57BL/6 mice. Cells were cultured under Th17-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines (IL-6 and TGF- β). **SR1555 hydrochloride** (1 μ M) or a vehicle control (DMSO) was added at the time of culture initiation.

RNA Extraction and cDNA Synthesis

After 72 hours of culture, total RNA was extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a spectrophotometer. First-strand complementary DNA (cDNA)

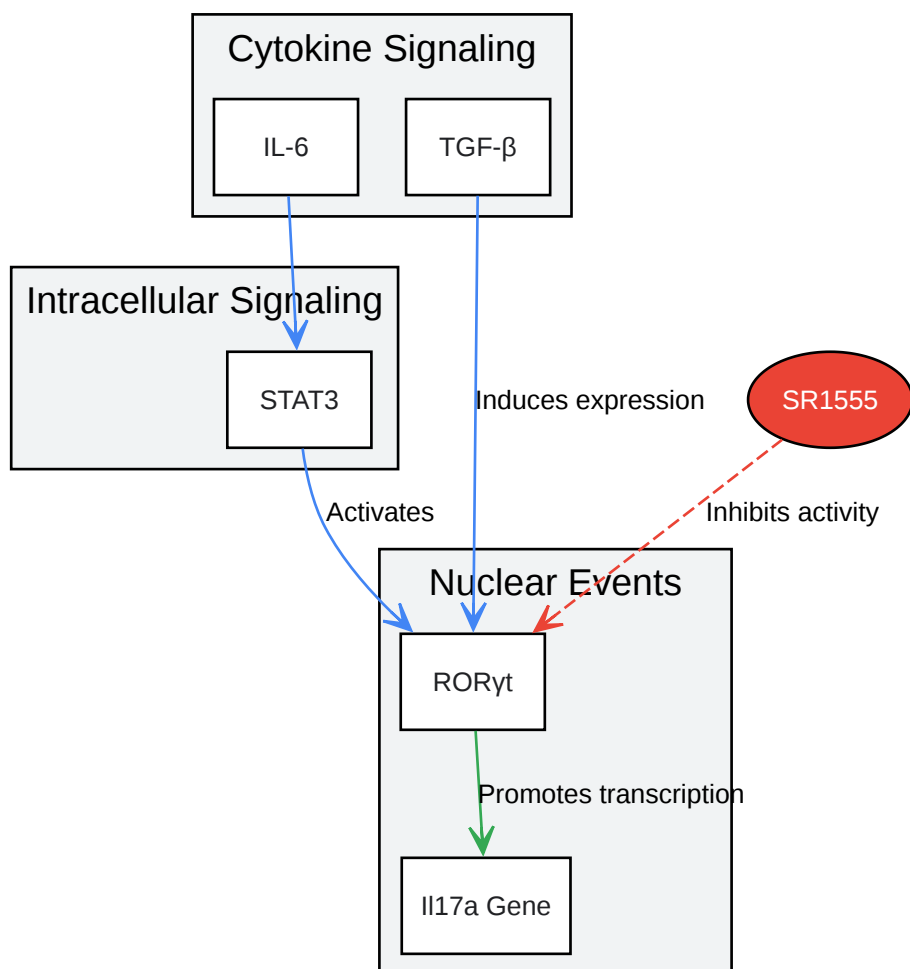
was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
[4]

Quantitative Real-Time PCR (qPCR)

Quantitative PCR was performed using a SYBR Green-based detection method on a real-time PCR system.[5][6] The reaction mixture included SYBR Green master mix, forward and reverse primers for the target genes (Il17a, Rorc, Foxp3) and a housekeeping gene (Actb), and the synthesized cDNA template. The thermal cycling conditions consisted of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5] Relative gene expression was calculated using the $2^{-\Delta\Delta C_t}$ method, with Actb serving as the endogenous control.

Visualizing the Mechanism of Action

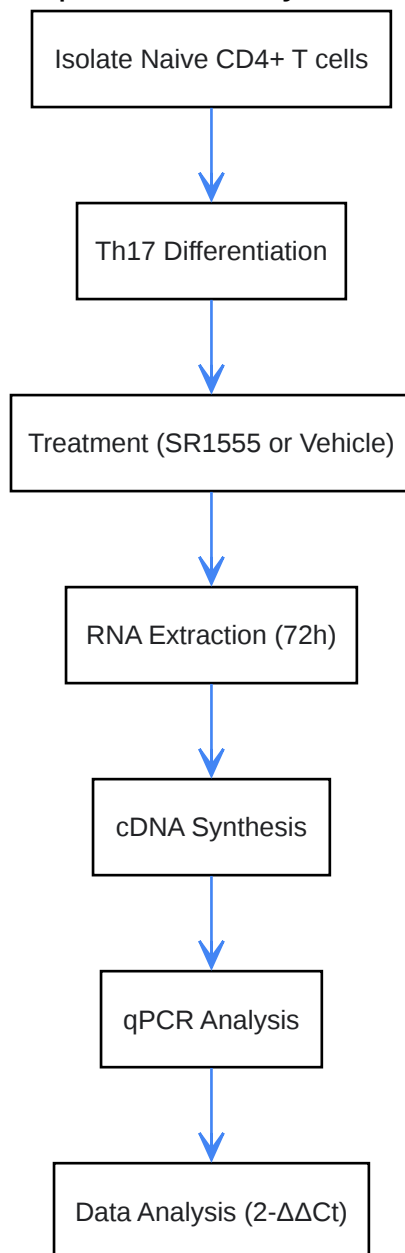
To better understand the biological context of **SR1555 hydrochloride**'s activity, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

ROR γ Signaling Pathway in Th17 Differentiation

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Figure 1: ROR γ Signaling Pathway in Th17 Differentiation

Gene Expression Analysis Workflow



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Figure 2: Gene Expression Analysis Workflow

In conclusion, the gene expression data robustly confirms the activity of **SR1555 hydrochloride** as a potent inhibitor of the ROR γ signaling pathway. Its ability to suppress key Th17 genes while promoting a Treg phenotype underscores its potential as a therapeutic agent for a range of inflammatory and metabolic disorders. The provided protocols and visualizations offer a comprehensive framework for researchers to replicate and build upon these findings.

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